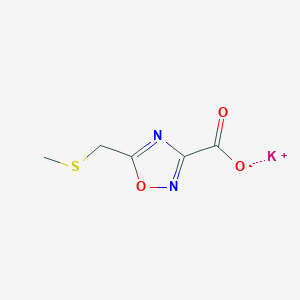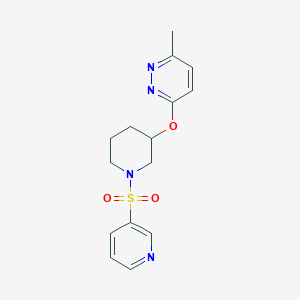
(E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound belongs to a class of compounds with a complex structure involving multiple functional groups, including pyrimidine and pyrazole rings. These compounds are of interest due to their potential biochemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic chemical building blocks. For example, ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates were synthesized by the reduction and subsequent condensation processes, highlighting the intricate steps involved in creating complex molecules like our subject compound (Ochi & Miyasaka, 1983).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate arrangements of atoms and bonds. For instance, compounds have been characterized showing two intramolecular N-H...O bonds and one intermolecular N-H...O hydrogen bond, indicating the importance of non-covalent interactions in the stability of these molecules (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a variety of bioactive heterocycles, indicating their versatility in chemical synthesis and potential applications in drug development. For example, enaminonitrile derivatives were used as building blocks for creating new molecules with antimicrobial activity (El-ziaty et al., 2018).
Physical Properties Analysis
While specific details on the physical properties of this compound are scarce, related studies on similar compounds provide insight into solubility, melting points, and other physical characteristics essential for their practical application in scientific research and industry.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for understanding the applications and handling of these compounds. For example, the synthesis and structure determination of related compounds demonstrate their potential for customization in medicinal chemistry and material science (Kariuki et al., 2022).
Scientific Research Applications
Antitubercular Activity
A study synthesized a library of dihydropyrimidines and evaluated them for their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds showed significant activity, with one being more potent than the standard drug isoniazid, indicating potential as a new class of antitubercular agents (Trivedi et al., 2010).
Antimicrobial and Antifungal Properties
Another study focused on synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds. The synthesized compounds were evaluated against various bacteria and fungi, showing promising antimicrobial activity. This research suggests the potential for developing new antimicrobial agents from this chemical structure (Sarvaiya et al., 2019).
Anticancer and Anti-inflammatory Properties
A novel series of pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) and identified compounds with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking
Research into pyrimidiopyrazole derivatives highlighted their in vitro antitumor activity against the HepG2 cell line. Molecular docking studies further elucidated the interaction of these compounds with biological targets, offering a pathway for the development of new antitumor agents (Fahim et al., 2019).
Antidiabetic Screening
Dihydropyrimidine derivatives were synthesized and characterized, followed by in vitro screening for antidiabetic activity. The study utilized the α-amylase inhibition assay, providing a foundation for further exploration of these compounds in diabetes management (Lalpara et al., 2021).
properties
IUPAC Name |
(E)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-4-16-13(3)21-20(23-19(16)28)25-17(11-12(2)24-25)22-18(27)10-7-14-5-8-15(9-6-14)26(29)30/h5-11H,4H2,1-3H3,(H,22,27)(H,21,23,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQRZWDNJGRCNF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

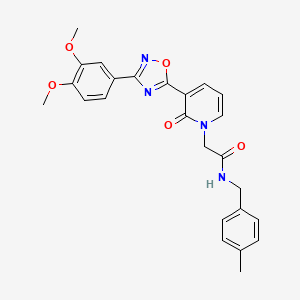
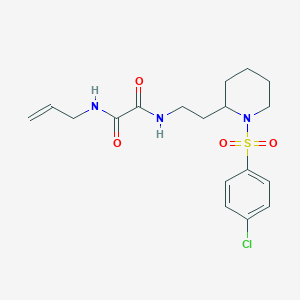
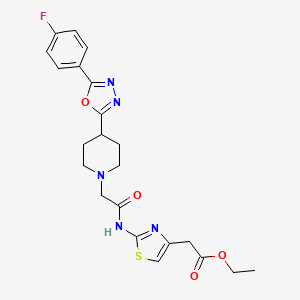
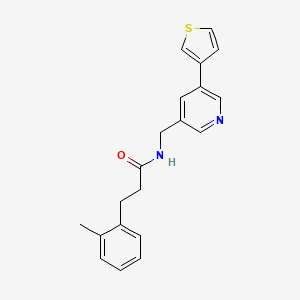
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

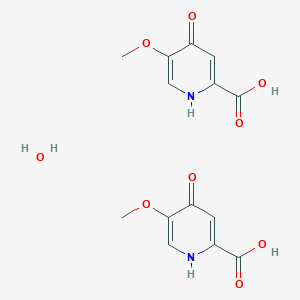

![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
